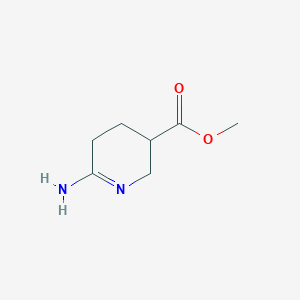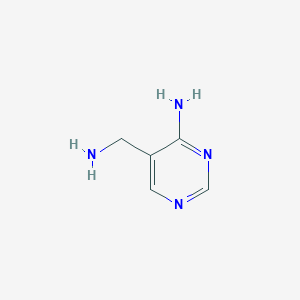
epsilon-Caprolactam-D10
説明
Molecular Structure Analysis
The molecular structure of epsilon-Caprolactam-D10 can be represented by the InChI string:InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2, (H,7,8)/i1D2,2D2,3D2,4D2,5D2 . The Canonical SMILES representation is C1CCC(=O)NCC1 . Physical And Chemical Properties Analysis
Epsilon-Caprolactam-D10 is a compound with a molecular weight of 123.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 123.146831434 g/mol . The topological polar surface area of the compound is 29.1 Ų .科学的研究の応用
a. Nylon Formation: Nylon, a synthetic polymer, is derived from caprolactam. By studying epsilon-Caprolactam-d10, researchers gain insights into the formation, structure, and properties of nylon. The deuterium labeling provides valuable information about the polymerization process, chain dynamics, and material performance .
Environmental Microbiology
Epsilon-Caprolactam-d10 is also relevant in environmental studies. Consider the following:
a. Wastewater Treatment: In the production of caprolactam and nylon-6, epsilon-Caprolactam (CAP) is a major wastewater component. Researchers explore microbial treatment options to address CAP pollution. Using microbes, such as Arthrobacter sp., could be a potent alternative to current waste utilization techniques .
b. Soil Bacteria Interaction: Studies have shown that epsilon-Caprolactam affects ecologically important soil bacteria. While it inhibits the growth of certain Bacillus sp. and Rhizobium sp., cells of Arthrobacter sp. can still thrive in its presence .
Safety and Hazards
作用機序
Target of Action
Epsilon-Caprolactam-D10, also known as Hexahydro-3,4,5,6,7-d5-2H-azepin-2-one-3,4,5,6,7-d5 , is a derivative of the amino acid lysine . Its primary target is plasminogen , a protein that plays a key role in fibrinolysis .
Mode of Action
Epsilon-Caprolactam-D10 acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis .
Biochemical Pathways
The compound’s action affects the fibrinolytic pathway . By inhibiting plasminogen activators, it reduces the conversion of plasminogen to plasmin, thereby decreasing the breakdown of fibrin and promoting clot formation .
Result of Action
The primary result of Epsilon-Caprolactam-D10’s action is the induction of clotting . By inhibiting fibrinolysis, it promotes the formation and stability of blood clots .
Action Environment
The action of Epsilon-Caprolactam-D10 can be influenced by environmental factors. For instance, certain bacteria such as Brevibacterium epidermidis can degrade caprolactam, a similar compound . This bacterium can grow in a broad range of caprolactam concentrations and is also capable of utilizing linear nylon oligomers, caprolactam polymerization by-products, as sole sources of carbon and energy . This suggests that the presence of such bacteria could potentially affect the stability and efficacy of Epsilon-Caprolactam-D10 in certain environments.
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHLHDHHXQEQ-YXALHFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epsilon-Caprolactam-D10 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
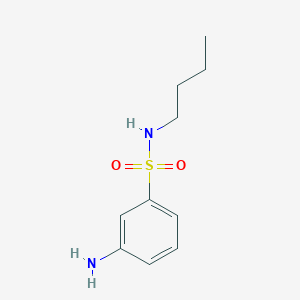

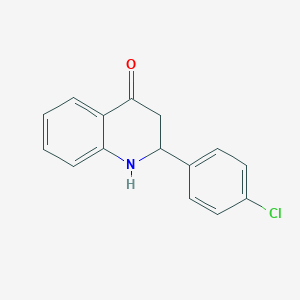
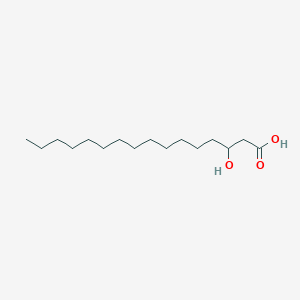

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
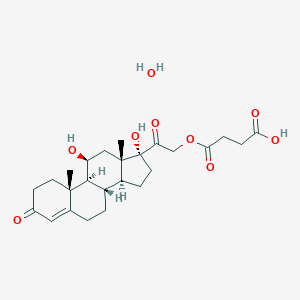
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)


